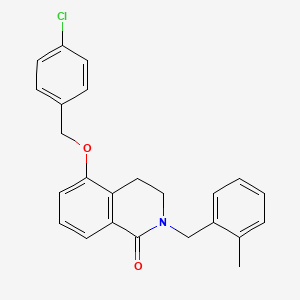
5-((4-氯苄基)氧基)-2-(2-甲基苯基)-3,4-二氢异喹啉-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also has benzyl groups attached to it, one of which is chlorinated .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline backbone, followed by the attachment of the benzyl groups. The chlorination would likely be one of the final steps, as it typically requires harsh conditions that might interfere with earlier steps .Molecular Structure Analysis
The isoquinoline backbone of the molecule is a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The benzyl groups are phenyl rings attached to the backbone via a methylene bridge. One of these benzyl groups is chlorinated, meaning it has a chlorine atom attached .Chemical Reactions Analysis
As a complex organic molecule, “5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one” could potentially undergo a variety of chemical reactions. The presence of the benzyl groups and the chlorine atom could make it a candidate for reactions such as substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the chlorinated benzyl group is likely to be somewhat polar, which could influence the compound’s solubility and reactivity .科学研究应用
光化学合成与环化
研究表明,类似于“5-((4-氯苄基)氧基)-2-(2-甲基苄基)-3,4-二氢异喹啉-1(2H)-酮”的化合物可以通过光化学过程合成。例如,已经证实了 N-氯乙酰苄胺光化学合成 1,2,3,4-四氢异喹啉-3-酮,突出了通过邻位和对位光环化获得异喹啉衍生物的方法(Ikeda 等人,1977 年)。
自由基环化成阿朴啡
另一项研究描述了溴苄基异喹啉和苄基异喹啉-3-酮的自由基环化,导致阿朴啡或新型 5-氧代阿朴啡的形成。该方法为合成复杂的异喹啉生物碱提供了一条新途径(Estévez 等人,1994 年)。
抗菌活性
已经研究了某些异喹啉衍生物的合成和体外抗菌活性。对 1-(取代苄亚基)-4-(4-(2-(甲基/苯基)-4-氧代喹唑啉-3(4H)-基)苯基)半碳酰肼衍生物的研究揭示了对人类致病微生物的潜在抗菌特性,强调了异喹啉化合物的治疗潜力(Saravanan 等人,2015 年)。
抗氧化特性
还探索了异喹啉衍生物的抗氧化特性。例如,N-甲基-3-甲基-6, 7-二羟基-1, 2, 3, 4-四氢异喹啉-3-羧酸,一种与查询化学物质相关的化合物,已显示出优异的给电子和抗氧化活性,表明其在各种生物医学应用中的潜力(Kawashima 等人,1979 年)。
属性
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBWTWVDMFUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



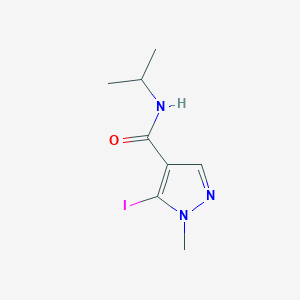
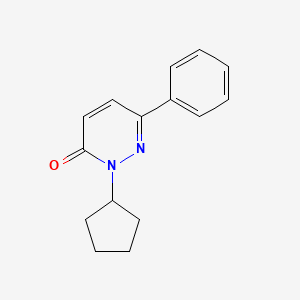
![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

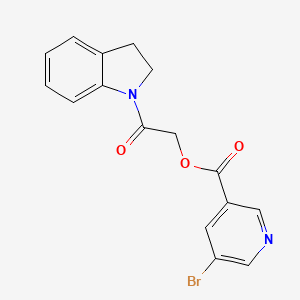
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2688513.png)
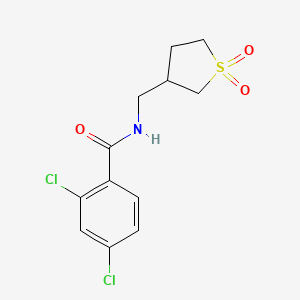
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)
![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)
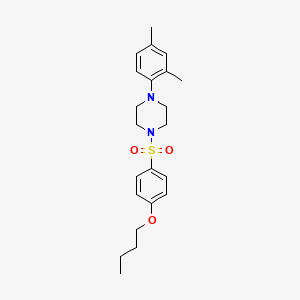
![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)
